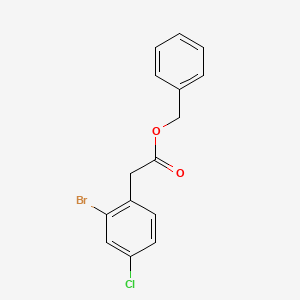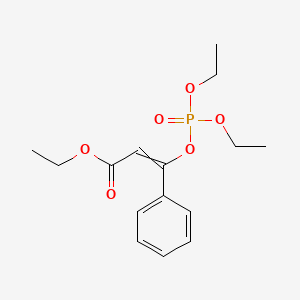
Benzyl (2-bromo-4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-bromo-4-chlorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to an acetate moiety, which is further substituted with bromine and chlorine atoms on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-bromo-4-chlorophenyl)acetate typically involves the esterification of 2-bromo-4-chlorophenylacetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2-bromo-4-chlorophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for ester reduction.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl (2-bromo-4-chlorophenyl)methanol.
Applications De Recherche Scientifique
Benzyl (2-bromo-4-chlorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of Benzyl (2-bromo-4-chlorophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (2-bromo-4-fluorophenyl)acetate
- Benzyl (2-chloro-4-bromophenyl)acetate
- Benzyl (2-bromo-4-methylphenyl)acetate
Uniqueness
Benzyl (2-bromo-4-chlorophenyl)acetate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The combination of bromine and chlorine atoms can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12BrClO2 |
|---|---|
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
benzyl 2-(2-bromo-4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H12BrClO2/c16-14-9-13(17)7-6-12(14)8-15(18)19-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
Clé InChI |
JXWWEMPHXZLVOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC2=C(C=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)




![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)



![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)

![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)

